REACTION_CXSMILES
|
CC1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=O)O1.[N+:11]([C:14]1[CH:21]=[CH:20][C:17](C=O)=[CH:16][CH:15]=1)([O-:13])=[O:12].C(O)=O>C(N(CC)CC)C>[N+:11]([C:14]1[CH:21]=[CH:20][C:17]([CH2:4][CH2:6][C:7]([OH:9])=[O:8])=[CH:16][CH:15]=1)([O-:13])=[O:12]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
mixture
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
reacted at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |